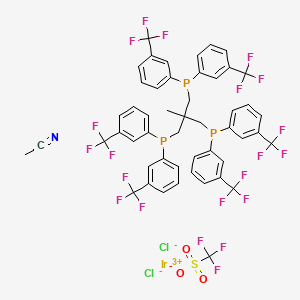
1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocnidilide is a naturally occurring phthalide compound predominantly found in the essential oil of Apium graveolens (celery). It is known for its significant biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . The compound has garnered interest in various scientific fields due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocnidilide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The synthesis of butyltetra- and hexahydrophthalides has been used to establish the identity of isocnidilide .
Industrial Production Methods: Industrial production of isocnidilide typically involves the extraction of essential oils from plants like Apium graveolens, followed by purification processes such as distillation and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Isocnidilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalic acids.
Reduction: Reduction reactions can convert it into dihydrophthalides.
Substitution: It can participate in substitution reactions, particularly at the phthalide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, dihydrophthalides, and substituted phthalides .
Scientific Research Applications
Isocnidilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antibacterial and anti-inflammatory agent.
Medicine: Its antioxidant properties make it a candidate for developing therapeutic agents against oxidative stress-related diseases.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of isocnidilide involves its interaction with various molecular targets:
Antibacterial Activity: It inhibits bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Anti-inflammatory Activity: It inhibits cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.
Antioxidant Activity: It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Isocnidilide is part of the phthalide family, which includes compounds like:
- Senkyunolide A
- β-Selinene
- Phytyl acetate
- 3-Butylphthalide
Uniqueness: Isocnidilide stands out due to its higher antibacterial and anti-inflammatory activities compared to other phthalides. Its unique molecular structure allows for stronger binding affinity to specific molecular targets, enhancing its biological efficacy .
Properties
CAS No. |
124815-25-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
UPJFTVFLSIQQAV-ONGXEEELSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1 |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


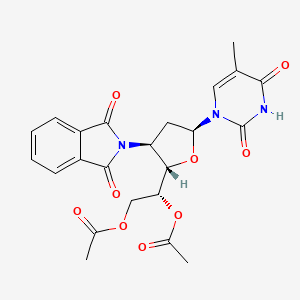
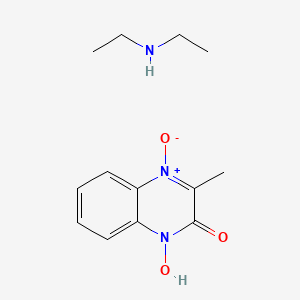
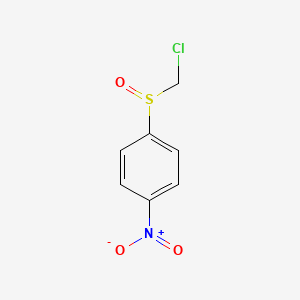
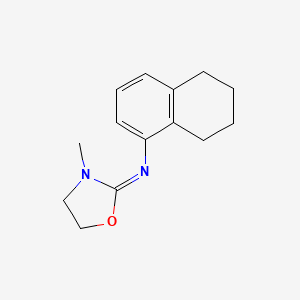
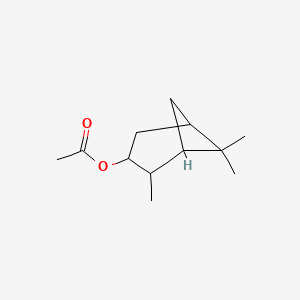
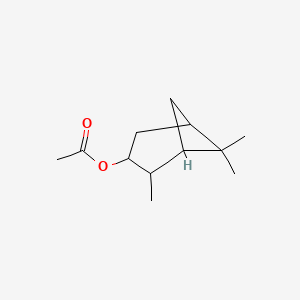

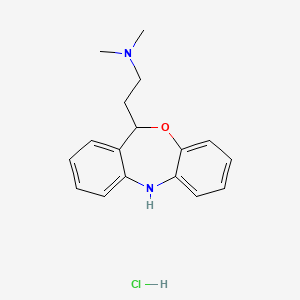
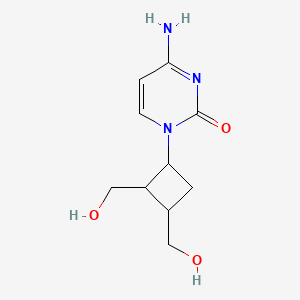
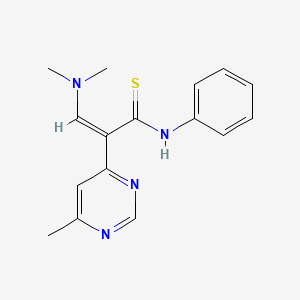
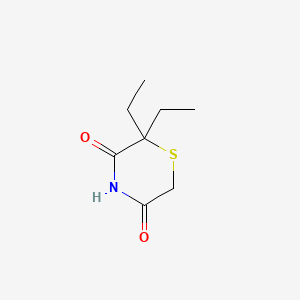
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

